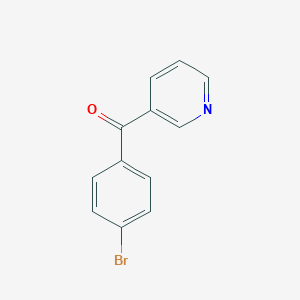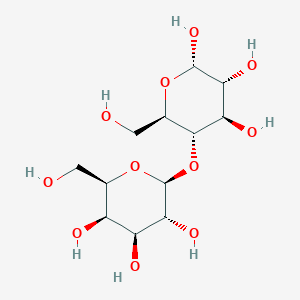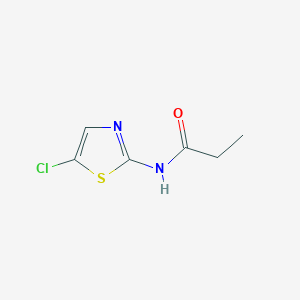
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) attached to an amino group (-NH2). The chlorothiazole ring in propanamide, N-(5-chloro-2-thiazolyl)-(9CI) makes it a unique and interesting compound that has been investigated for various scientific applications.
Wirkmechanismus
The mechanism of action of propanamide, N-(5-chloro-2-thiazolyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.
Biochemische Und Physiologische Effekte
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using propanamide, N-(5-chloro-2-thiazolyl)-(9CI) in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. The compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of propanamide, N-(5-chloro-2-thiazolyl)-(9CI). One potential direction is the optimization of the compound's pharmacological properties, such as its bioavailability and selectivity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and autoimmune diseases. Additionally, the compound could be further studied for its potential as a lead compound for the development of new antibacterial and antifungal agents.
Synthesemethoden
The synthesis of propanamide, N-(5-chloro-2-thiazolyl)-(9CI) can be achieved through various methods. One of the most commonly used methods is the reaction of 5-chloro-2-thiophenecarboxylic acid with ammonia and acetic anhydride. The resulting product is then treated with thionyl chloride to form the chlorothiazole ring, which is then reacted with propanoyl chloride to form propanamide, N-(5-chloro-2-thiazolyl)-(9CI).
Wissenschaftliche Forschungsanwendungen
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) has been studied for various scientific applications. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new therapeutics.
Eigenschaften
CAS-Nummer |
13808-36-1 |
|---|---|
Produktname |
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) |
Molekularformel |
C6H7ClN2OS |
Molekulargewicht |
190.65 g/mol |
IUPAC-Name |
N-(5-chloro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H7ClN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h3H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
XMEIPRIOGBNKAJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=C(S1)Cl |
Kanonische SMILES |
CCC(=O)NC1=NC=C(S1)Cl |
Andere CAS-Nummern |
13808-36-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



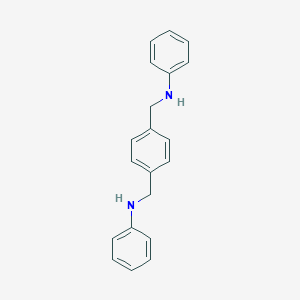
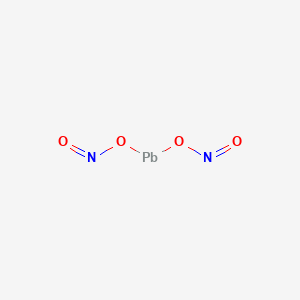
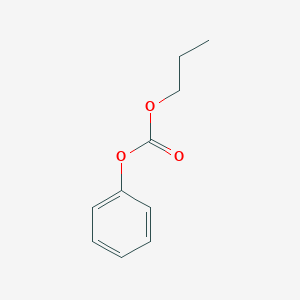
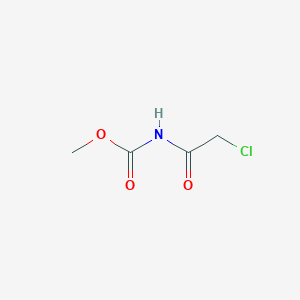
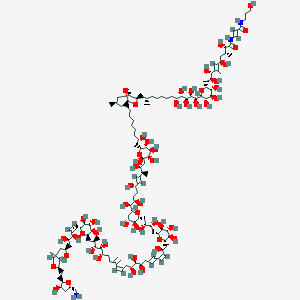
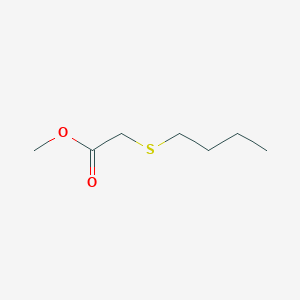
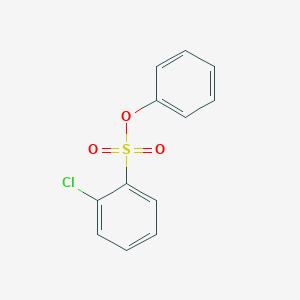
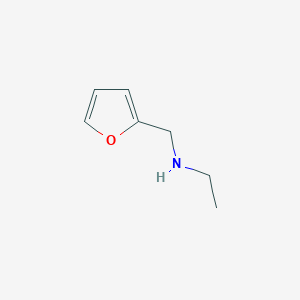
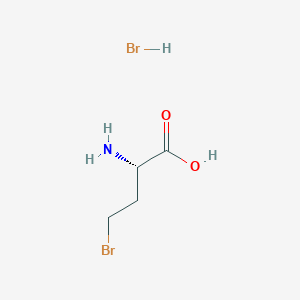
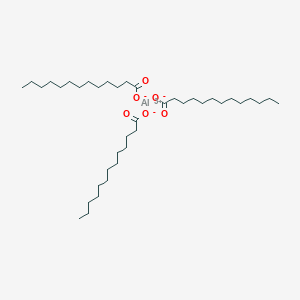
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
